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Abstract
Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, responsible for the

reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of

nucleotides and amino acids.[1][2] A common polymorphism within the DHFR gene, a 19-base

pair (19-bp) insertion/deletion (rs70991108) in the first intron, has been the subject of extensive

research due to its potential functional consequences on folate metabolism, disease

susceptibility, and therapeutic response to antifolate drugs like methotrexate.[1][3] This

technical guide provides a comprehensive overview of the proposed mechanisms by which this

intronic deletion impacts DHFR function, summarizes key quantitative findings, details relevant

experimental protocols, and visualizes the underlying biological and methodological pathways.

The functional impact of this polymorphism remains a topic of debate, with studies suggesting it

may alter gene expression and enzymatic efficiency, leading to significant downstream

metabolic effects.[4][5]

The Role of DHFR in Folate Metabolism
The folate metabolic pathway is essential for one-carbon transfer reactions, which are required

for DNA synthesis, DNA repair, and methylation.[1][6] DHFR catalyzes the NADPH-dependent

reduction of DHF to THF.[7] THF and its derivatives are crucial for the synthesis of purines and
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thymidylate, which are the building blocks of DNA and RNA.[2] Consequently, DHFR activity is

fundamental for cell proliferation and growth.[2] The enzyme also plays a role in converting

synthetic folic acid, used in supplements and fortified foods, into a bioavailable form that can

enter the folate cycle.[8] Due to its central role in DNA synthesis, DHFR is a key target for

anticancer drugs like methotrexate (MTX), which act as competitive inhibitors of the enzyme,

thereby depleting THF and halting cell division.[2][7]

The DHFR 19-bp Deletion Polymorphism
(rs70991108)
A widely studied polymorphism in the DHFR gene involves the deletion of a 19-base pair

sequence located in intron 1, approximately 60 bases from the splice donor site.[4] This

polymorphism is highly prevalent, with the homozygous deletion (del/del) genotype found in

10.5% to 48% of various global populations.[9] Although located in a non-coding region, the

intronic deletion has been hypothesized to be functional. One proposed mechanism is that the

deleted sequence contains a binding site for the Sp1 transcription factor, and its absence could

alter gene expression.[1][10]

Proposed Mechanism of Action
The precise molecular mechanism by which the 19-bp deletion affects folate metabolism is not

fully resolved, with conflicting findings in the literature.

Altered Gene Expression: One hypothesis suggests the deletion impacts DHFR mRNA

levels. The removal of a potential transcription factor binding site could theoretically

decrease expression.[10] However, some studies have reported that the deletion allele is

associated with a non-significant trend towards increased mRNA levels, or even a significant

increase in DHFR expression with each copy of the deletion allele.[1] Conversely, other

research has found no association between the deletion and mRNA levels.[1]

Impaired Folic Acid Reduction: A key functional consequence appears to be a diminished

capacity of the enzyme to metabolize synthetic folic acid.[4] Studies have shown that

individuals with the del/del genotype have a higher prevalence of unmetabolized folic acid in

their plasma, particularly with high folic acid intake.[4][11] This suggests that while the

enzyme may be expressed, its ability to efficiently reduce folic acid to DHF and subsequently
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to THF is compromised.[12][13] This inefficient conversion limits the assimilation of folic acid

into cellular folate stores.[4][14]

The diagram below illustrates the central role of DHFR in the folate pathway.

DHFR is a critical enzyme for converting both synthetic folic acid and endogenous DHF into THF.
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Caption: The role of DHFR in the folate metabolic pathway.

Quantitative Impact on Folate Metabolism and
Health
The functional consequences of the 19-bp deletion have been quantified across several

studies, showing significant effects on folate biomarkers, particularly in the context of folic acid

intake.

Table 1: Effect of DHFR 19-bp Deletion on Folate
Biomarkers
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Biomarker Genotype Condition Finding Reference

Unmetabolized

Folic Acid

(UMFA)

del/del
Folic Acid Intake

≥500 µg/d

47.0%

prevalence of

high UMFA

[4][11]

WT/del
Folic Acid Intake

≥500 µg/d

21.4%

prevalence of

high UMFA

[4][11]

WT/WT
Folic Acid Intake

≥500 µg/d

24.4%

prevalence of

high UMFA

[4][11]

Red Blood Cell

(RBC) Folate
del/del

Folic Acid Intake

<250 µg/d

732.3 nmol/L

(significantly

lower)

[4][11]

WT/WT
Folic Acid Intake

<250 µg/d
844.4 nmol/L [4][11]

Serum/Plasma

Folate
del/del -

Higher levels

reported in some

studies

[1]

Homocysteine del/del -

Lower levels

reported in some

studies

[1]

WT: Wild-Type (Insertion allele)

These findings suggest that individuals with the del/del genotype struggle to process high

amounts of folic acid, leading to its accumulation in the plasma, and are less efficient at

building cellular folate stores at lower intakes.[4][11]

Table 2: Association of DHFR 19-bp Deletion with
Clinical Outcomes
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Condition
Association with
del/del Genotype

Notes Reference

Breast Cancer
50% increased risk in

multivitamin users

Interaction between

genotype and high

folic acid intake.

[1][15]

Neural Tube Defects

(NTDs)

Conflicting results;

some studies suggest

increased risk, others

a protective role or no

association.

The effect may be

population-specific or

influenced by other

genetic/environmental

factors.

[1][10]

Acute Lymphoblastic

Leukemia (ALL)

Protective role

reported, especially

when combined with

MTHFR C677T

polymorphism.

May relate to altered

intracellular folate

balance.

[1][16]

Methotrexate (MTX)

Response

May influence MTX

resistance and dose

requirements.

Altered DHFR levels

can affect drug

efficacy.

[3][17]

Cognitive Function

del/del carriers with

high folate had worse

memory scores.

Suggests a potential

negative gene-nutrient

interaction in certain

contexts.

[9]

The logical flow from the genetic deletion to the observed metabolic consequences is

visualized below.
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Proposed mechanism from the DHFR 19-bp deletion to metabolic outcomes.
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Caption: Proposed mechanism from genetic deletion to metabolic effect.

Experimental Protocols
The investigation of the DHFR 19-bp deletion relies on specific molecular and biochemical

techniques.
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Genotyping of the DHFR 19-bp Deletion
Genotyping is typically performed on genomic DNA extracted from whole blood or other

tissues.

Method 1: Polymerase Chain Reaction (PCR) and Gel Electrophoresis

DNA Extraction: Standard protocols (e.g., salting out or commercial kits) are used to

isolate genomic DNA.[8]

PCR Amplification: The region spanning the polymorphism is amplified using specific

primers. Allele-specific PCR can also be used, employing different forward primers for the

insertion and deletion alleles with a common reverse primer.[18]

Fragment Analysis: The PCR products are separated by size using polyacrylamide or

agarose gel electrophoresis.[8] The insertion allele will produce a larger fragment than the

deletion allele, allowing for the determination of homozygous insertion (WT/WT),

heterozygous (WT/del), and homozygous deletion (del/del) genotypes.

Method 2: TaqMan® Real-Time PCR Assay

Assay Components: This method uses a 7300 RT-PCR system with specific primers and

two TaqMan® probes.[4][9]

Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'[4]

Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'[4]

Insertion (WT) Probe: FAM fluorescent dye-labeled (e.g., ACC TGG GCG GGA CGC G)

[4][9]

Deletion (del) Probe: VIC fluorescent dye-labeled (e.g., TGG CCG ACT CCC GGC G)[4]

[9]

Reaction: The PCR reaction is prepared with template DNA, primers, probes, and TaqMan

Universal PCR Master Mix.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10938985/
https://www.researchgate.net/publication/229681937_DHFR_19-bp_insertiondeletion_polymorphism_and_MTHFR_C677T_in_adult_acute_lymphoblastic_leukaemia_Is_the_risk_reduction_due_to_intracellular_folate_unbalancing
https://pmc.ncbi.nlm.nih.gov/articles/PMC10938985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4625589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4625589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4625589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allelic Discrimination: The instrument measures the change in fluorescence of the FAM

and VIC dyes during the PCR cycles. The resulting fluorescence signals allow for

automated and high-throughput genotyping.

The general workflow for genotyping is depicted below.

Experimental workflow for DHFR 19-bp deletion genotyping.
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Caption: Workflow for DHFR 19-bp deletion genotyping.
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Measurement of Folate Metabolites
Plasma/Serum Folate: Typically measured using a microbial assay with Lactobacillus casei

or by chemiluminescence.[4][8]

Red Blood Cell (RBC) Folate: Measured using a similar microbial assay after heat extraction

to release folates from the cells.[4]

Unmetabolized Folic Acid (UMFA): Quantified using High-Performance Liquid

Chromatography (HPLC) with electrochemical or mass spectrometry detection.[4]

Plasma Total Homocysteine (tHcy): Determined by HPLC with fluorometric detection or by

liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][8]

Conclusion and Future Directions
The DHFR 19-bp deletion polymorphism is a functional variant that appears to limit the efficient

metabolism of synthetic folic acid, leading to higher levels of unmetabolized folic acid and lower

cellular folate stores under specific intake conditions.[4][11] Its impact on disease risk and drug

response is complex and likely involves interactions with other genetic and environmental

factors, particularly high folic acid exposure from supplements and food fortification.[1][9]

For researchers and drug development professionals, understanding an individual's DHFR

genotype may be crucial for personalizing nutrition and therapeutic strategies. This is

particularly relevant for:

Optimizing Antifolate Therapy: The polymorphism may influence the required dose and

predict the toxicity of drugs like methotrexate.[17]

Guiding Folic Acid Supplementation: Individuals with the del/del genotype might not benefit

from high-dose folic acid and may require alternative forms of folate, such as 5-

methyltetrahydrofolate (5-MTHF), which bypass the DHFR-dependent step.[19]

Assessing Disease Risk: The genotype could be a component of risk models for various

health outcomes, including cancer and cognitive decline.[1][9]
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Further research is needed to fully elucidate the molecular mechanism of the deletion, clarify its

role across different ethnic populations, and establish clear clinical guidelines based on

genotype.[19]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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